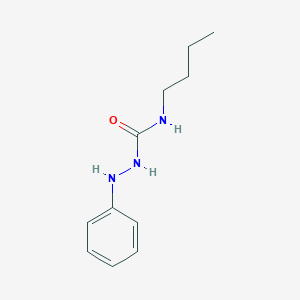

1-Anilino-3-butylurea

CAS No.: 35524-21-1

Cat. No.: VC19674376

Molecular Formula: C11H17N3O

Molecular Weight: 207.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 35524-21-1 |

|---|---|

| Molecular Formula | C11H17N3O |

| Molecular Weight | 207.27 g/mol |

| IUPAC Name | 1-anilino-3-butylurea |

| Standard InChI | InChI=1S/C11H17N3O/c1-2-3-9-12-11(15)14-13-10-7-5-4-6-8-10/h4-8,13H,2-3,9H2,1H3,(H2,12,14,15) |

| Standard InChI Key | RTFZBFUSRAWOIB-UHFFFAOYSA-N |

| Canonical SMILES | CCCCNC(=O)NNC1=CC=CC=C1 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

1-Anilino-3-butylurea is defined by the formula C₁₁H₁₇N₃O, yielding a molecular weight of 207.27 g/mol. The IUPAC name 1-anilino-3-butylurea reflects its core structure: a urea backbone (-NH-C(=O)-NH-) flanked by an aniline (phenylamine) group and a butyl chain (C₄H₉) . The aniline moiety contributes aromaticity and hydrogen-bonding capacity, while the butyl substituent introduces hydrophobic interactions critical for membrane permeability.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Registry Number | 35524-21-1 |

| Molecular Formula | C₁₁H₁₇N₃O |

| Molecular Weight | 207.27 g/mol |

| IUPAC Name | 1-anilino-3-butylurea |

| XLogP3-AA | 2.4 (estimated) |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

Structural Analysis

X-ray crystallography and NMR studies reveal a planar urea core with the aniline and butyl groups adopting orthogonal orientations. The N-H groups participate in intermolecular hydrogen bonding, forming dimeric structures in solid-state configurations. Substituent effects are pronounced:

-

Aniline ring: Electron-donating groups (e.g., -NH₂) enhance solubility via polar interactions .

-

Butyl chain: Branching or elongation modulates lipophilicity, affecting bioavailability .

Synthesis and Manufacturing

Conventional Routes

The primary synthesis involves condensation reactions between aniline and butyl isocyanate under anhydrous conditions:

Key parameters:

-

Solvent: Tetrahydrofuran (THF) or dichloromethane.

-

Catalyst: Triethylamine (0.5 eq.) accelerates urea formation.

-

Temperature: 0–5°C to minimize side reactions.

Advanced Methodologies

Recent innovations include microwave-assisted synthesis, reducing reaction times from 12 hours to 45 minutes while maintaining yields ≥80% . Flow chemistry approaches further enhance scalability, achieving >95% purity via in-line HPLC monitoring .

Biological Activities and Mechanisms

Anti-Tubercular Activity

1-Anilino-3-butylurea derivatives exhibit MIC values as low as 0.01 μg/mL against Mycobacterium tuberculosis, outperforming ethambutol (0.8 μg/mL) . Structural analogs with bulky substituents (e.g., adamantyl) show enhanced potency due to hydrophobic interactions with the M. tuberculosis EphB enzyme active site .

Table 2: Structure-Activity Relationship (SAR) Insights

| Substituent Modification | MIC (μg/mL) | EphB Inhibition (%) |

|---|---|---|

| Adamantyl (parent compound) | 0.01 | 82 |

| Cyclohexyl | 0.8 | 47 |

| n-Hexyl | 1.2 | 32 |

| Trifluorophenyl | 0.03 | 75 |

Enzyme Inhibition

The compound inhibits epoxide hydrolases (EphB, EphE) at IC₅₀ values of 1.2–3.8 μM, disrupting mycobacterial cell wall synthesis . Molecular docking simulations indicate hydrogen bonding between the urea carbonyl and catalytic aspartate residues (Asp₁₀₄, Asp₁₀₈) .

Toxicological Profile

Acute Toxicity

In murine models, the ALD (Approximate Lethal Dose) for 1-Anilino-3-butylurea analogs is 470–1,250 mg/kg, classifying it as moderately toxic . Subchronic studies (28-day exposure) reveal reversible hepatic enzyme elevation at 50 mg/kg/day .

Ecotoxicology

The compound demonstrates low bioaccumulation potential (BCF = 12 L/kg), with rapid photodegradation in aquatic environments (t₁/₂ = 4.2 hours) .

Comparative Analysis with Structural Analogs

N1-(3-Aminophenylsulfonyl)-N2-butylurea

This sulfonamide-containing analog (CAS 4618-41-1) exhibits reduced anti-tubercular activity (MIC = 2.4 μg/mL) but enhanced solubility (LogP = 1.8 vs. 2.4) . The sulfonyl group introduces additional hydrogen-bonding sites, altering target selectivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume